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4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Catalog No.
S14042879
CAS No.
M.F
C4H7Cl2N3
M. Wt
168.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Product Name

4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

IUPAC Name

4-chloro-2-methylpyrazol-3-amine;hydrochloride

Molecular Formula

C4H7Cl2N3

Molecular Weight

168.02 g/mol

InChI

InChI=1S/C4H6ClN3.ClH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H

InChI Key

DCAOHPLFRLXZDA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)N.Cl

4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is a heterocyclic organic compound belonging to the pyrazole family. Its chemical structure features a five-membered ring containing two nitrogen atoms and substituents that include a chlorine atom at the fourth position and a methyl group at the first position. This arrangement contributes to its unique reactivity and potential biological activities, making it a significant compound in organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to yield various pyrazole derivatives, often using agents such as bromine or hydrogen peroxide.
  • Reduction: Reduction reactions can modify functional groups on the pyrazole ring, typically utilizing hydrogen gas with catalysts like palladium on carbon.
  • Substitution: Nucleophilic substitution reactions are common, allowing for the replacement of the chlorine atom with other substituents, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

These reactions can lead to a variety of substituted pyrazoles, which may serve as intermediates for synthesizing more complex heterocyclic compounds.

Research indicates that compounds in the pyrazole family, including 4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride, exhibit diverse biological activities. They have been studied for potential applications in treating multifactorial diseases such as Alzheimer's disease due to their ability to modulate various receptors, including acetylcholinesterase and serotonin receptors . The compound's unique structure may enhance its interaction with biological targets, potentially leading to significant therapeutic effects.

The synthesis of 4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves cyclocondensation reactions. One common method includes reacting substituted phenylhydrazines with carbonyl compounds in anhydrous ethanol, followed by treatment with dimethylformamide and phosphorus oxychloride. This method allows for controlled synthesis under optimized conditions to maximize yield and purity.

Industrial Production

In industrial settings, large-scale cyclocondensation reactions are employed. Advanced catalysts and optimized reaction parameters (temperature and pressure) are crucial for efficient production, ensuring high selectivity and minimal by-products .

4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable in developing more complex molecules. Additionally, its potential biological activity positions it as a candidate for further research in drug development .

Studies have shown that 4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride can interact with multiple biological targets. For instance, its structural characteristics allow it to engage effectively with acetylcholinesterase and serotonin receptors. These interactions are essential for understanding its potential therapeutic applications, particularly in neuropharmacology .

Several compounds share structural similarities with 4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-chloro-1H-pyrazoleChlorine at the third positionDifferent reactivity profile due to chlorine placement
4-bromo-1-methyl-1H-pyrazol-5-amineBromine instead of chlorineEnhanced lipophilicity may affect biological activity
4-nitro-1-methyl-1H-pyrazol-5-aminesNitro group at the fourth positionPotentially different pharmacological profiles
5-amino-1-methylpyrazoleAmino group at the fifth positionIncreased hydrophilicity may influence solubility

These compounds highlight the diversity within the pyrazole family while showcasing how slight modifications can lead to significant differences in reactivity and biological activity.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

167.0017026 g/mol

Monoisotopic Mass

167.0017026 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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